2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide
Description
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c20-14-7-5-13(6-8-14)12-28-18-10-9-16-22-24(19(27)25(16)23-18)11-17(26)21-15-3-1-2-4-15/h5-10,15H,1-4,11-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMKCVBEQTZESF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Introduction of the Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through a condensation reaction involving appropriate reagents.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Formation of the Cyclopentylacetamide Moiety: The final step involves the acylation of the intermediate compound with cyclopentylacetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Preliminary studies indicate its effectiveness against various pathogens, including bacteria and fungi. For instance:
- Antibacterial Efficacy : Research has shown that derivatives of triazolo compounds exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for similar compounds have been reported as low as 0.5–1 μM against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound exhibits antifungal activity against Cryptococcus species, with mechanisms involving interference with essential biochemical pathways that lead to fungal cell death .
2. Anticancer Potential
The anticancer properties of this compound are noteworthy. Studies have indicated that it can inhibit key enzymes involved in DNA replication and modulate cellular signaling pathways:
- Mechanism of Action : It may induce apoptosis in cancer cells through disruption of cellular membranes and inhibition of critical signaling pathways . Research has shown promising results in screening for anticancer activities against various cell lines, indicating potential for development into therapeutic agents.
3. Anti-inflammatory Effects
The presence of specific functional groups suggests that the compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazolopyridazine derivatives:
- Electron-Drawing Groups : The presence of electron-withdrawing groups enhances antibacterial activity.
- Alkyl Chain Length : Longer alkyl chains improve lipophilicity and cellular permeability.
- Substituent Positioning : Specific substitutions significantly impact binding affinity to target enzymes .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antibacterial Screening : A study evaluated various triazolo derivatives against common pathogens, revealing that modifications to the chlorophenyl group could enhance antibacterial potency significantly .
- Anticancer Investigations : Another investigation screened a library of compounds on multicellular spheroids, identifying several candidates with high efficacy against different cancer types, suggesting that structural modifications can lead to improved therapeutic outcomes .
Summary Table of Applications
| Application Type | Description |
|---|---|
| Antimicrobial | Effective against bacteria (e.g., E. coli, S. aureus) and fungi (Cryptococcus spp.) |
| Anticancer | Inhibits DNA replication; induces apoptosis in cancer cells |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines |
| Structure-Activity Insights | Modifications can enhance activity; important for drug design |
Mechanism of Action
The mechanism of action of 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby disrupting specific biochemical pathways . For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazolo-Pyridazin/Triazolo-Pyrazin Cores
Compound A : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Core : Triazolo[4,3-a]pyrazin (vs. triazolo[4,3-b]pyridazin in the main compound).
- Substituents :
- 4-Chlorobenzylsulfanyl at position 8 (vs. position 6).
- Acetamide group with 2,5-dimethylphenyl (vs. cyclopentyl).
- The dimethylphenyl group increases steric hindrance compared to cyclopentyl, which may reduce solubility .
Compound B : 2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide ()
- Core : Triazolo[4,3-b]pyridazin.
- Substituents :
- 4-Methylphenyl at position 6 (vs. 4-chlorobenzylsulfanyl).
- Unsubstituted acetamide (vs. cyclopentyl-substituted).
- The simpler acetamide may enhance water solubility (11.2 µg/mL at pH 7.4) .
Analogues with Heterocyclic Variations
Compound C : 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide ()
- Core: Quinazolinone (vs. triazolo-pyridazin).
- Substituents :
- 4-Chlorophenyl at position 3.
- Trimethylphenyl-substituted acetamide.
- The bulky trimethylphenyl group may reduce metabolic stability .
Functional Group Variations
Compound D : 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine ()
- Core : Triazolo[4,3-b]pyridazin.
- Substituents :
- Methoxyphenyl at position 3 (vs. 4-chlorobenzylsulfanyl).
- Ethoxy group (vs. sulfanyl) and ethanamine (vs. acetamide).
- Implications : The methoxy group’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect. The ethanamine moiety introduces a basic nitrogen, altering pharmacokinetics .
Biological Activity
The compound 2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-cyclopentylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. It belongs to the class of triazolopyridazines and is characterized by a unique structural arrangement that includes a triazole ring, a pyridazine moiety, and various functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is . The structural features include:
- Triazolo-pyridazine core : Imparts unique reactivity and biological properties.
- Chlorophenyl group : Enhances lipophilicity and may contribute to anticancer activity.
- Sulfanyl group : Potentially involved in enzyme interactions.
- Cyclopentylacetamide moiety : Suggests possible interactions with various biological targets.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity on cell surfaces, affecting cellular signaling pathways.
- Gene Expression Alteration : The compound may influence gene transcription and translation processes.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. IC50 values reported for these cell lines are as follows:
These values indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. Inhibition of COX-2 can lead to reduced inflammation and pain relief without the ulcerogenic effects associated with non-selective COX inhibitors .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Cytotoxic Evaluation : A study demonstrated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cell lines, establishing a structure–activity relationship that suggests modifications could enhance efficacy .
- Mechanistic Studies : Research indicated that certain derivatives inhibited c-Met kinase activity effectively, which is crucial in cancer metastasis . The most potent derivatives displayed IC50 values comparable to existing c-Met inhibitors.
- Synthesis and Activity Correlation : A systematic synthesis of related triazolo-pyridazine compounds revealed that specific substitutions on the phenyl rings significantly influenced their biological activities .
Table 1: Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes |
| Receptor Modulation | Alters receptor signaling pathways |
| Gene Expression Change | Influences transcription and translation processes |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?
- Methodology : Use single-crystal X-ray diffraction to resolve the 3D molecular configuration, particularly for verifying the triazolopyridazine core and substituent orientations . Complement this with NMR spectroscopy (1H, 13C, and 2D techniques like COSY/HSQC) to confirm proton environments and connectivity. High-resolution mass spectrometry (HRMS) should validate the molecular formula. For sulfur-containing moieties (e.g., sulfanyl groups), FT-IR can confirm functional groups via characteristic absorption bands (e.g., C-S stretch at ~600–700 cm⁻¹) .
Q. What safety protocols are critical during synthesis and handling?
- Methodology : Prioritize GHS-compliant hazard assessments , even if direct data for this compound is limited. Use structural analogs (e.g., chlorophenyl and sulfanyl-containing compounds) to infer risks (e.g., skin/eye irritation, respiratory sensitization) . Implement engineering controls (fume hoods) and PPE (nitrile gloves, lab coats). In case of exposure, follow first-aid measures such as rinsing eyes/skin with water for 15 minutes and seeking medical evaluation with the SDS on hand .
Q. What are the potential medicinal chemistry applications of this compound?
- Methodology : Screen for biological activity via in vitro assays targeting kinases or GPCRs, given the triazolopyridazine scaffold’s prevalence in kinase inhibitors . The cyclopentylacetamide group may enhance lipophilicity and membrane permeability. Use structure-activity relationship (SAR) studies to optimize substituents (e.g., chlorophenyl or sulfanyl groups) for potency and selectivity .
Advanced Research Questions
Q. How can researchers optimize low-yield synthetic routes for this compound?
- Methodology : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify critical factors. For example, highlights a 2–5% yield in a multi-step synthesis; flow chemistry (as in ) could improve mixing and heat transfer in exothermic steps. Use HPLC or UPLC to monitor intermediates and minimize side reactions. Consider microwave-assisted synthesis to accelerate reaction kinetics .
Q. How should discrepancies in biological activity data across studies be addressed?
- Methodology : Conduct meta-analysis to identify variability sources (e.g., assay conditions, cell lines). Replicate studies under standardized protocols (e.g., ATP concentrations in kinase assays). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently. If contradictions persist, employ computational docking (e.g., AutoDock Vina) to probe binding modes and identify confounding structural factors (e.g., tautomerism in the triazolo ring) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-protein interactions over time. Use density functional theory (DFT) to calculate electrostatic potentials and identify nucleophilic/electrophilic regions. Validate predictions with free-energy perturbation (FEP) or MM-PBSA for binding energy estimates. Cross-reference with pharmacophore modeling to prioritize analogs for synthesis .
Q. How can deuterated analogs enhance pharmacokinetic studies?
- Methodology : Synthesize deuterated derivatives at metabolically vulnerable sites (e.g., cyclopentyl or sulfanyl groups) using deuterium exchange reactions (e.g., H₂O/D₂O under acidic conditions). Use LC-MS/MS to track metabolic stability in liver microsomes. Compare plasma half-life (t½) and AUC between deuterated and non-deuterated forms to assess isotope effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
